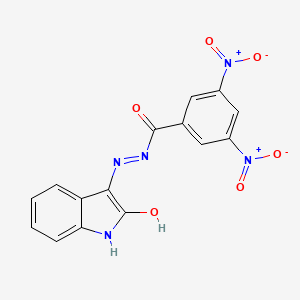

(E)-3,5-dinitro-N'-(2-oxoindolin-3-ylidene)benzohydrazide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O6/c21-14(8-5-9(19(23)24)7-10(6-8)20(25)26)18-17-13-11-3-1-2-4-12(11)16-15(13)22/h1-7,16,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPVYFOVPGSSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation reaction between 3,5-dinitrobenzohydrazide and 2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of (E)-3,5-dinitro-N'-(2-oxoindolin-3-ylidene)benzohydrazide exhibit significant activity against various cancer cell lines. The compound's ability to form covalent bonds with nucleophilic sites on DNA and proteins suggests a mechanism that inhibits essential biological processes, potentially leading to cancer cell apoptosis .

Case Study: c-Met Kinase Inhibition

A study identified N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as moderate inhibitors of c-Met kinase, a target in cancer therapy. The structure-activity relationship (SAR) revealed that specific modifications could enhance potency, with certain compounds achieving IC50 values as low as 1.3 μM .

2. Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes and inhibit growth. Studies have demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibacterial therapies .

Materials Science Applications

1. Photophysical Properties

The unique electronic properties of this compound make it suitable for applications in organic electronics. Research has shown that its derivatives can be used in the fabrication of organic light-emitting diodes (OLEDs) due to their favorable photophysical characteristics .

2. Sensor Development

Due to its ability to undergo redox reactions and generate reactive oxygen species (ROS), this compound can be utilized in sensor technologies for detecting environmental pollutants or biological markers .

Mechanism of Action

The mechanism of action of (E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. The nitro groups in the compound can also undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.

Comparison with Similar Compounds

Pharmacological Mechanisms and SAR Insights

- Apoptosis Induction : The 3,5-dinitro substitution on the benzohydrazide ring enhances electron-deficient character, promoting interaction with cellular targets like caspases. Analogues lacking nitro groups (e.g., 2-hydroxy derivatives) show weaker activity .

- Antimycobacterial Activity : Introduction of 4-chlorobenzyl and triazole groups (Compound 20) improves lipophilicity and target binding, reducing MIC values to sub-µg levels .

- Anti-inflammatory Effects : Hydroxy substituents on the benzohydrazide moiety (e.g., 2-hydroxy) correlate with moderate anti-inflammatory activity, likely via COX-2 inhibition .

Crystallographic and Computational Studies

- Crystal Structures: The planar geometry of 3-amino-N'-(2-oxoindolin-3-ylidene)benzohydrazide is stabilized by intramolecular hydrogen bonds (N–H⋯O), forming sheets via intermolecular interactions .

- Metal Complexes : Copper(II), manganese(II), and nickel(II) complexes of 2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide exhibit enhanced antitumor activity, suggesting metal coordination augments bioactivity .

- QSAR Studies : Quantitative structure-activity relationship models highlight lipophilicity (logP) and electron-withdrawing groups as critical for antibacterial and apoptotic activities .

Biological Activity

(E)-3,5-Dinitro-N'-(2-oxoindolin-3-ylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazide functional group linked to an indoline derivative with nitro substituents. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, which is critical for its anticancer properties. This is achieved by activating caspases and disrupting mitochondrial membrane potential .

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, thereby affecting cell division and growth in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still being explored .

Table 1: Summary of Biological Activities

Case Study 1: Apoptosis Induction in Cancer Cells

A study conducted on various substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides revealed that this compound effectively induced apoptosis in human colorectal carcinoma HCT116 cells. The compound's potency was significantly higher than earlier analogs, indicating a promising lead for further development in cancer therapy .

Case Study 2: Antimicrobial Potential

In a recent investigation focusing on the antimicrobial properties of derivatives similar to this compound, compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that several derivatives exhibited comparable or superior antimicrobial activity relative to established antibiotics .

Q & A

Q. Basic Synthesis Methods

- Conventional reflux method : Reacting isatin derivatives with benzohydrazide in methanol under reflux with glacial acetic acid as a catalyst yields ~85% product after recrystallization .

- Microwave-assisted synthesis : Utilizing bentonite clay as a heterogeneous catalyst under solvent-free conditions achieves yields up to 96% with shorter reaction times (15–60 min) .

| Method | Catalyst | Solvent | Yield | Time | Reference |

|---|---|---|---|---|---|

| Conventional Reflux | Acetic Acid | Methanol | 85% | 6–7 hours | |

| Microwave Irradiation | Bentonite Clay | Solvent-free | 96% | 15–60 min |

How can reaction conditions be optimized for enhanced synthesis efficiency?

Q. Advanced Optimization Strategies

- Catalyst selection : Bentonite clay improves sustainability, enabling solvent-free reactions and recyclability (3 cycles without significant yield loss) .

- Parameter tuning : Adjust microwave power, catalyst loading (e.g., 10–15 wt%), and solvent polarity to reduce side reactions. Acetic acid in reflux methods accelerates imine bond formation .

What spectroscopic and crystallographic techniques validate the compound’s structure?

Q. Basic Characterization

- IR spectroscopy : Confirms C=O stretches (~1686 cm⁻¹) and NH bands (~3372 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons and hydrazide linkages, while ¹³C NMR confirms carbonyl carbons .

- X-ray crystallography : Resolves crystal packing (e.g., monoclinic C2/c space group) and hydrogen-bonding networks .

Q. Advanced Crystallography

- Use SHELX software for structure refinement, leveraging high-resolution data to model thermal displacement parameters and twinning .

How do researchers address contradictions in reported biological activities?

Q. Methodological Considerations

- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values across studies using consistent bacterial strains (e.g., E. coli vs. S. aureus) .

- Structural analogs : Metal complexes (e.g., Cu²⁺, Ni²⁺) often show enhanced activity over parent ligands, suggesting coordination chemistry impacts bioavailability .

- Statistical validation : Replicate assays with controls to isolate compound-specific effects from assay variability .

What biological activities are documented for this compound and its derivatives?

Q. Reported Bioactivities

How can derivatives be designed to improve bioactivity?

Q. Advanced Derivative Design

- Mannich bases : Introduce aminoalkyl groups via formaldehyde and secondary amines to enhance solubility and target affinity .

- Metal coordination : Synthesize transition-metal complexes to exploit redox activity and DNA intercalation potential .

- Computational guidance : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like xanthine oxidase, guiding substituent placement .

What computational methods support structure-activity relationship (SAR) studies?

Q. Methodological Workflow

Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess reactivity and charge distribution .

Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with α-glucosidase) to identify stable binding conformations .

Pharmacophore modeling : Map essential features (H-bond donors, aromatic rings) for activity .

How is crystallographic software applied to resolve complex structures?

Q. Advanced Crystallography Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.